1-(3,5-Dimethoxyphenyl)ethanol
Overview
Description
1-(3,5-Dimethoxyphenyl)ethanol is an organic compound belonging to the class of benzyl alcohols It is characterized by the presence of two methoxy groups attached to the benzene ring at positions 3 and 5, and an ethanol group attached to the first carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethoxyphenyl)ethanol can be synthesized through the reduction of 3,5-dimethoxyacetophenone. This reduction can be achieved using catalytic hydrogenation, where the carbonyl group of 3,5-dimethoxyacetophenone is reduced by hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The crude product is often purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3,5-dimethoxyacetophenone.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) as reducing agents.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 3,5-Dimethoxyacetophenone.
Reduction: 1-(3,5-Dimethoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy groups can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)ethanol: Similar structure but with methoxy groups at positions 3 and 4.
1-(2,5-Dimethoxyphenyl)ethanol: Methoxy groups at positions 2 and 5.
1-(4-Methoxyphenyl)ethanol: Only one methoxy group at position 4.
Uniqueness: 1-(3,5-Dimethoxyphenyl)ethanol is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. The presence of two methoxy groups at positions 3 and 5 provides a distinct electronic environment, affecting the compound’s interactions with other molecules.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBLFTYDFZODAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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